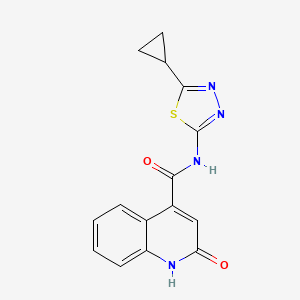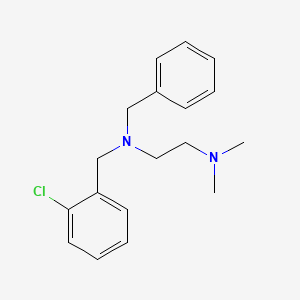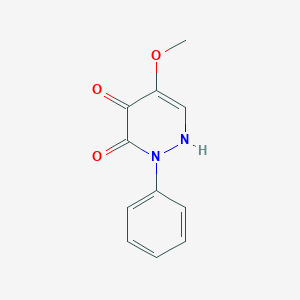
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as HPPH, is a potent photosensitizer that has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. HPPH has a unique structure that allows it to selectively accumulate in cancer cells, making it an attractive candidate for use in PDT.
Wirkmechanismus
The mechanism of action of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in PDT involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS can cause damage to cellular components, including DNA and proteins, leading to cell death. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to accumulate in cancer cells at higher levels than in normal cells, making it a selective photosensitizer for use in PDT.
Biochemical and Physiological Effects:
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system to enhance anti-tumor responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone as a photosensitizer for use in PDT is its ability to selectively accumulate in cancer cells, making it an effective treatment option with minimal side effects. However, one of the limitations of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone is its limited solubility in water, which can make it difficult to formulate for clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone and its use in PDT. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of treatment protocols to improve the efficacy of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone-based PDT. Additionally, there is ongoing research into the use of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Synthesemethoden
The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with phenylhydrazine to form the final product, 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone. The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, that is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to be effective in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
5-methoxy-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWNPPGPLFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-hydroxy-5-methoxy-2-phenylpyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

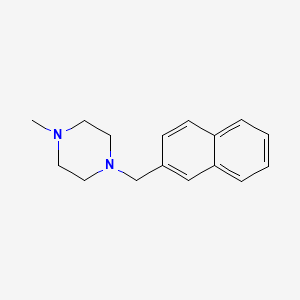

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)
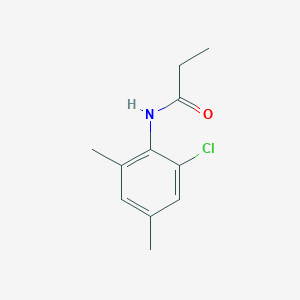
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(2-methyl-3-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652363.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652366.png)
